4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
The compound “4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” is a bis-pyrazolone derivative characterized by two pyrazol-3-one rings connected via a chlorophenyl-substituted methyl bridge. Pyrazolone derivatives are widely studied for their pharmacological properties, including analgesic, antipyretic, and anti-inflammatory activities . This compound’s unique structure features a 2-chlorophenyl group at the bridging position, which may enhance lipophilicity and receptor binding compared to simpler pyrazolone analogs.
Properties
IUPAC Name |
4-[(2-chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-19-25(28(35)33(31(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)30)26-20(2)32(4)34(29(26)36)22-15-9-6-10-16-22/h5-18,27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONIYNPVGGYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by four primary functional groups:
-
Quinazolin-4(3H)-one core : Susceptible to nucleophilic attack at the C2 and C4 positions.
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Oxazole ring : Participates in electrophilic substitution and ring-opening reactions.
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Thioether (–S–CH2–) linkage : Prone to oxidation and nucleophilic substitution.
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3-Methoxyphenyl group : Undergoes demethylation and electrophilic aromatic substitution.
Nucleophilic Substitution at the Thioether Group
The thioether bridge reacts with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:
Conditions : Dry THF, 0–25°C, 4–6 hours .
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Piperidine | Piperidine-substituted derivative | 78% | |
| Sodium methoxide | Methoxy analog | 65% |
Oxidative Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives using oxidizing agents like HO or m-CPBA:
Conditions : Dichloromethane, 0°C → RT, 12 hours .
| Oxidizing Agent | Product | Oxidation State | Reference |
|---|---|---|---|
| HO (30%) | Sulfoxide | +2 | |
| m-CPBA | Sulfone | +4 |
Cyclization Reactions
The quinazolinone core facilitates intramolecular cyclization. For instance, reaction with o-chlorobenzoyl chloride forms fused polycyclic systems :
Conditions : Dry THF, reflux, 2 hours .
| Substrate | Product | Yield | Reference |
|---|
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents . The structural motif of pyrazoles allows for various modifications that can enhance their activity against different cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Pyrazole derivatives are also recognized for their ability to inhibit specific enzymes involved in disease pathways. Research indicates that the compound may exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), which are implicated in inflammatory processes and cancer progression .
Antimicrobial Properties
The antimicrobial potential of pyrazole compounds has been documented extensively. The specific compound under discussion has been evaluated for its activity against various bacterial strains, showing effectiveness comparable to established antibiotics . This suggests a potential role in developing new antimicrobial therapies.
Neuropharmacological Effects
The neuropharmacological properties of pyrazole derivatives have been explored, particularly concerning central nervous system disorders. Some studies suggest that these compounds may possess anxiolytic and sedative effects, making them candidates for further research in treating anxiety and sleep disorders .
Photophysical Properties
Compounds containing the pyrazole structure are being investigated for their photophysical properties , which make them suitable for applications in materials science. Their ability to act as fluorophores opens avenues for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Supramolecular Chemistry
The ability of pyrazole derivatives to form supramolecular structures is another area of interest. These compounds can participate in hydrogen bonding interactions that lead to the formation of organized structures with unique properties, which can be exploited in drug delivery systems and nanomaterials .
Synthesis and Biological Evaluation
A study published in Molecules detailed the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
Structural Analysis and Activity Correlation
Another research effort focused on correlating the structural features of pyrazole derivatives with their biological activities. It was found that substituents on the phenyl rings influenced both enzyme inhibition and cytotoxicity against tumor cells, providing insights into structure-activity relationships critical for drug design .
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Selected Pyrazolone Derivatives
*Calculated based on structural formula.
†Estimated via isotopic mass analysis (similar to ).
‡Low-resolution LC/MS data ().
Pharmacological and Functional Differences
Compounds with thiazole or triazole moieties () exhibit distinct electronic properties due to heterocyclic sulfur/nitrogen atoms, which can influence enzyme inhibition (e.g., cyclooxygenase) or ferroptosis induction . Acetamide derivatives () are associated with improved solubility but reduced metabolic stability compared to the target compound’s bulky aromatic groups .
Synthetic Accessibility :
- The target compound requires multi-step synthesis due to its complex bridging group, whereas simpler analogs like Example 5.17 () are synthesized in fewer steps via halogenation .
- Thiazole- and triazole-containing derivatives () utilize click chemistry or cyclization reactions, offering modularity but requiring specialized catalysts .
Therapeutic Potential and Limitations
- Advantages of Target Compound :
- Limitations vs. Analogs: Higher molecular weight (~507 g/mol) may reduce bioavailability compared to smaller analogs like Example 5.17 (m/z 301–305) . Limited evidence on in vivo toxicity compared to isoindole derivatives (), which show well-characterized metabolic pathways .
Biological Activity
The compound 4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic molecule belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.92 g/mol. The presence of both chlorophenyl and pyrazolone moieties contributes to its diverse biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro assays demonstrated an IC50 value in the low micromolar range against human breast cancer (MCF7) and lung cancer (A549) cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent:
- Prostaglandin Inhibition : Docking studies suggest that it may act as an inhibitor of prostaglandin D synthase (PTGS), leading to reduced synthesis of inflammatory mediators .
- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces paw edema in carrageenan-induced inflammation models, indicating its potential utility in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF7 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed that at concentrations above 10 µM, there was a significant increase in early apoptotic cells compared to untreated controls.
| Concentration (µM) | % Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Case Study 2: Anti-inflammatory Effects
In an animal model for arthritis, administration of the compound at a dosage of 20 mg/kg body weight resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 70 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
